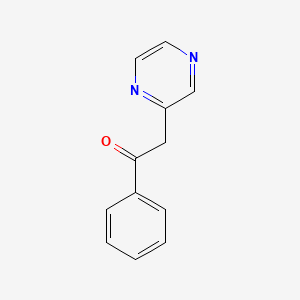

1-Phenyl-2-pyrazin-2-ylethanone

Overview

Description

1-Phenyl-2-pyrazin-2-ylethanone, also known as PPE, is a pyrazine derivative. It has a molecular weight of 198.22 g/mol . The IUPAC name for this compound is 1-phenyl-2-(2-pyrazinyl)ethanone .

Synthesis Analysis

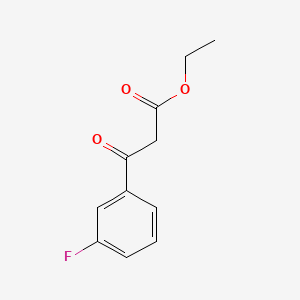

The synthesis of this compound can be achieved from 2-Chloropyrazine and Ethanone, 1-phenyl-, ion(1-), potassium (1:1) . The reaction conditions involve diethyl ether and ammonia .Molecular Structure Analysis

The molecular formula of this compound is C12H10N2O . The InChI code is 1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9H,8H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2 .Physical And Chemical Properties Analysis

This compound has a melting point of 82-83°C . It has a topological polar surface area of 42.8 Ų and a complexity of 212 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications

Antimicrobial Activity

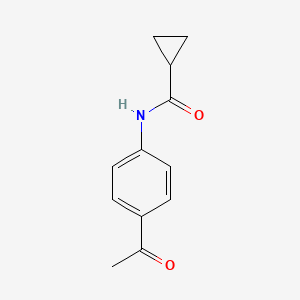

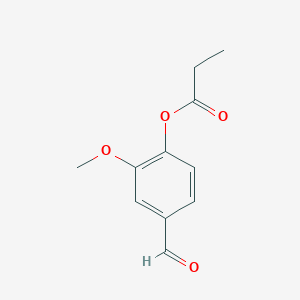

1-Phenyl-2-pyrazin-2-ylethanone derivatives have been studied for their antimicrobial properties. A series of such derivatives were synthesized and screened for activity against various microbes, showing comparable effectiveness to standard drugs like ciprofloxacin and fluconazole. Especially, compounds containing a methoxy group exhibited high antimicrobial activity (Kumar et al., 2012).

Intermediate in Heterocyclic Compound Synthesis

These compounds have been widely used as intermediates in the synthesis of various heterocyclic compounds. In particular, they've been utilized in the preparation of potential antifungal and antimycobacterial drugs. The hydrophobicity of these compounds, crucial for their biological activities, has been extensively studied (Kučerová-Chlupáčová et al., 2008).

Anti-inflammatory and Antibacterial Agents

Pyrazoline derivatives, which can be synthesized using this compound, have been evaluated for their anti-inflammatory and antibacterial properties. A study found that compounds synthesized using microwave irradiation methods showed promising in vivo anti-inflammatory and in vitro antibacterial activities (Ravula et al., 2016).

Antioxidant Activities and DNA Binding

In a study, novel substituted pyrazine derivatives showed significant antioxidant activities and potential for DNA binding. These findings suggest potential applications in pharmacology and molecular biology (Kitawat & Singh, 2014).

Synthesis and Characterization in Crystallography

This compound derivatives have also been synthesized and characterized for applications in crystallography. This includes the growth and analysis of single crystals, which is important in understanding the material's properties and potential applications in various industries (Vyas et al., 2012).

Redox Properties in Inorganic Chemistry

The redox properties of compounds containing this compound units have been explored in inorganic chemistry. This involves the study of electron transfer processes which are fundamental to various chemical and biological systems (Dicks et al., 2015).

Enzyme Inhibitory Activity

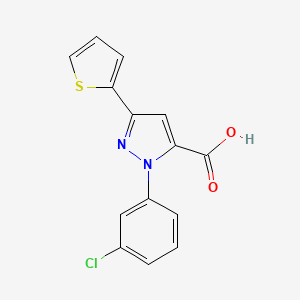

A study evaluated thiophene-based heterocyclic compounds, derived from this compound, for their enzyme inhibitory activities. These compounds showed significant inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are relevant in treating diseases like Alzheimer's (Cetin et al., 2021).

Phosphatase Modeling in Biochemistry

In biochemistry, dizinc(II) complexes based on pyrazolate ligands derived from this compound have been synthesized as functional models of metallophosphatases. These studies contribute to understanding enzyme mechanisms and designing enzyme inhibitors (Penkova et al., 2009).

Safety and Hazards

properties

IUPAC Name |

1-phenyl-2-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYTZBFFXRNJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334514 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40061-45-8 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-pyrazin-2-yl ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.